molecular formula C18H18N2O2S2 B5802559 3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole

3,5-dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole

Katalognummer: B5802559
Molekulargewicht: 358.5 g/mol
InChI-Schlüssel: ASYUOWXLLTWJQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5-Dimethyl-1-[(4-methylphenyl)sulfonyl]-4-(phenylthio)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with methyl groups at positions 3 and 5, a 4-methylphenyl sulfonyl group at position 1, and a phenylthio moiety at position 3. This compound is structurally significant due to its sulfonamide and thioether functionalities, which are known to influence electronic properties, solubility, and biological activity .

Eigenschaften

IUPAC Name

3,5-dimethyl-1-(4-methylphenyl)sulfonyl-4-phenylsulfanylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S2/c1-13-9-11-17(12-10-13)24(21,22)20-15(3)18(14(2)19-20)23-16-7-5-4-6-8-16/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASYUOWXLLTWJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Sulfonyl Groups

The Tos group in the target compound differentiates it from analogs like 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (compound 3 from ), which lacks a sulfonyl group but features an acetyl substituent. Sulfonyl groups, such as Tos, are electron-withdrawing, reducing electron density at the pyrazole ring and increasing resistance to nucleophilic attack compared to acetylated analogs . For instance, 4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide (5a in ) shares the Tos group but incorporates a pyridine ring, resulting in higher molecular weight (645 g/mol) and altered solubility compared to the target compound .

Thioether vs. Thioamide Functionalities

The phenylthio group in the target compound contrasts with 5-(2-chlorophenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (4f in ), which contains a carbothioamide group. Thioethers (C–S–C) exhibit lower hydrogen-bonding capacity but greater lipophilicity than thioamides (N–C–S), impacting membrane permeability and metabolic stability. For example, compound 4f has a molecular weight of 426.06 g/mol and a chlorine substituent, which may enhance halogen bonding compared to the target compound’s methyl and phenylthio groups .

Methyl Substituents vs. Halogenated Analogs

The 3,5-dimethyl configuration in the target compound differs from halogenated pyrazoles like 5-(3,5-difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole (), which features fluorine and trifluoromethyl groups. Fluorinated analogs often display enhanced metabolic stability and electronegativity, whereas methyl groups provide steric bulk without significantly altering electronic properties. The trifluoromethyl group in ’s compound contributes to a higher calculated logP (indicative of lipophilicity) compared to the target compound’s methyl substituents .

Structural Saturation and Conformational Flexibility

Unlike dihydro-pyrazoline derivatives (e.g., compounds 1–4 in ), the target compound has a fully unsaturated pyrazole ring.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Notable Properties Reference
Target Compound 3,5-dimethyl; 1-Tos; 4-phenylthio Not explicitly reported Sulfonyl, thioether High stability, lipophilicity
5a () Tos, pyridine, phenyl 645 Sulfonamide, pyridine High molecular weight
4f () 2-chlorophenyl, carbothioamide 426.06 Chlorine, thioamide Halogen bonding potential
Compound in 3-CF3, 3,5-difluorophenyl 342.24 Trifluoromethyl, fluorine High electronegativity

Research Findings and Implications

  • Sulfonyl vs. Acetyl Groups : Sulfonyl-containing compounds (e.g., target compound, 5a) exhibit superior thermal stability compared to acetylated derivatives due to strong S=O bonds .
  • Thioether Functionality : The phenylthio group in the target compound may confer antioxidant properties, unlike thioamide analogs, which are more prone to hydrolysis .
  • Methyl vs. Fluorine Substituents : Methyl groups enhance steric hindrance without significant electronic effects, whereas fluorine substituents (e.g., ) improve bioavailability via metabolic resistance .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.